4-Butylphenol-d5

Descripción general

Descripción

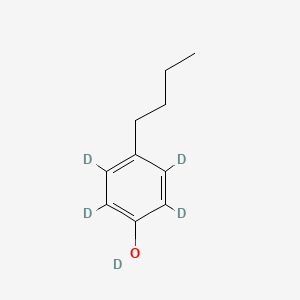

4-Butylphenol-d5 is a deuterated organic compound Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the benzene ring, resulting in a compound with unique physical and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Butylphenol-d5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the benzene ring. One common method involves the use of deuterated reagents in a series of substitution reactions. The reaction conditions typically require a deuterated solvent and a catalyst to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions: 4-Butylphenol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of deuterated benzoic acid derivatives.

Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the compound into deuterated cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions, using reagents like bromine or nitric acid, can introduce additional functional groups into the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Catalytic hydrogenation, metal catalysts like palladium or platinum.

Substitution: Bromine, nitric acid, sulfuric acid, and other electrophiles.

Major Products Formed:

Oxidation: Deuterated benzoic acid derivatives.

Reduction: Deuterated cyclohexane derivatives.

Substitution: Various deuterated aromatic compounds with functional groups like nitro, bromo, or alkyl groups.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Mass Spectrometry :

4-Butylphenol-d5 is frequently used as an internal standard in mass spectrometry due to its isotopic labeling. This allows for accurate quantification of phenolic compounds in complex mixtures.

Chromatography :

It serves as a reference compound in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to improve the precision of analyses involving phenolic substances.

Environmental Studies

Tracer Studies :

In environmental research, this compound is employed as a tracer to study the transport and degradation of pollutants. Its distinct mass signature helps differentiate between natural and anthropogenic sources of contamination.

Biodegradation Research :

Studies have utilized this compound to investigate the biodegradation pathways of phenolic pollutants by microbial communities. The deuterated form aids in tracking metabolic processes without interference from naturally occurring compounds.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the preparation of more complex phenolic compounds. Its deuterated nature allows for the synthesis of labeled compounds that are useful in pharmacokinetic studies.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Internal standard for mass spectrometry | Increases accuracy and reliability |

| Analytical Chemistry | Reference compound in GC/HPLC | Improves method validation |

| Environmental Studies | Tracer for pollutant transport | Distinguishes between sources |

| Environmental Studies | Biodegradation studies | Facilitates understanding of microbial metabolism |

| Organic Synthesis | Reagent for synthesizing labeled compounds | Useful in pharmacokinetic research |

Case Study 1: Environmental Tracing

In a study examining water contamination, researchers used this compound to trace the movement of phenolic pollutants through river systems. The results indicated significant degradation rates by indigenous microbial populations, demonstrating the compound's utility as a tracer for assessing environmental health.

Case Study 2: Biodegradation Pathways

A research project focused on the biodegradation of phenolic compounds utilized this compound to monitor microbial activity. The findings revealed that specific bacterial strains could effectively degrade this compound, providing insights into bioremediation strategies for contaminated sites.

Mecanismo De Acción

The mechanism of action of 4-Butylphenol-d5 involves the unique properties of deuterium. Deuterium substitution can alter the bond strength and reaction kinetics of the compound. This can affect the compound’s interaction with molecular targets and pathways, leading to different biological and chemical behaviors compared to non-deuterated analogs.

Comparación Con Compuestos Similares

1-Butyl-2,3,5,6-tetradeuterio-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a deuteriooxy group.

1-Butyl-2,3,5,6-tetradeuterio-4-methoxybenzene: Contains a methoxy group instead of a deuteriooxy group.

1-Butyl-2,3,5,6-tetradeuterio-4-chlorobenzene: Features a chlorine atom instead of a deuteriooxy group.

Uniqueness: 4-Butylphenol-d5 is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for specific applications where deuterium’s effects are beneficial, such as in studying reaction mechanisms or developing deuterated drugs.

Actividad Biológica

4-Butylphenol-d5, a deuterated form of 4-butylphenol, is a compound that has garnered attention for its potential biological activities. Understanding its effects on biological systems is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and industrial uses. This article reviews the biological activity of this compound, focusing on its effects on cellular mechanisms, toxicity profiles, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1219795-04-6 |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.218 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg |

| Flash Point | 121.5 ± 8.8 °C |

These properties indicate that this compound is a stable compound under standard conditions, which is essential for its use in various research applications.

Cellular Mechanisms

Research indicates that compounds structurally related to 4-butylphenol, such as 4-tert-butylphenol (4-TBP), exhibit significant biological activity, particularly in the context of cellular stress responses and immune modulation. For instance, studies have shown that exposure to 4-TBP sensitizes human melanocytes to cytotoxic effects mediated by dendritic cells (DCs) through the upregulation of death receptors like TRAILR1 and TRAILR2 .

Key Findings:

- Cytotoxicity: Melanocytes exposed to low concentrations of 4-TBP (250 μM) demonstrated significant reductions in cell viability (37.5% for PIG3V cell line) compared to untreated controls .

- Immune Response: The exposure led to increased expression of heat shock proteins (HSP70), which are known to enhance DC effector functions against stressed cells .

Toxicity Profiles

The toxicity of butylphenols has been documented extensively:

- Acute Toxicity: The median lethal dose (LD50) for related compounds varies but is generally reported between 300–2000 mg/kg body weight, indicating moderate acute toxicity .

- Endocrine Disruption: Both 4-tert-butylphenol and its analogs have been classified as endocrine-disrupting chemicals, raising concerns about their environmental and health impacts .

Study on Melanocyte Sensitization

In a pivotal study examining the effects of 4-TBP on melanocytes:

- Objective: To investigate how stress induced by chemical exposure affects immune responses in skin cells.

- Results: The study found that pre-treatment with HSPs significantly enhanced the cytotoxicity of DCs towards melanocytes treated with 4-TBP, increasing cell death from 7.4% to 65.2% .

This research highlights the potential role of heat shock proteins in mediating immune responses in skin disorders such as vitiligo.

Evaluation of Endocrine Activity

A comprehensive evaluation of butylphenols revealed:

Propiedades

IUPAC Name |

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-QBYFNKCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.